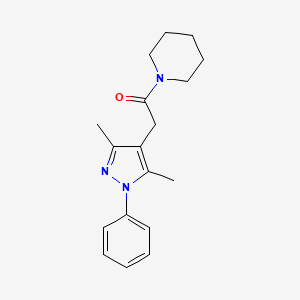![molecular formula C22H17NO2 B14286594 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol CAS No. 116935-00-3](/img/structure/B14286594.png)
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry and material sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts like L-proline in ethanol . Other methods may involve nucleophilic substitution reactions, acid/base catalysis, and cyclization reactions .
Industrial Production Methods
Industrial production of acridine derivatives often employs large-scale cyclization reactions and catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow reactors has also been explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, fluorescent materials, and photovoltaic applications.
作用機序
The mechanism of action of 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, leading to inhibition of DNA replication and transcription. The compound may also interact with enzymes like topoisomerases and telomerases, further affecting cellular processes .
類似化合物との比較
Similar Compounds
Acridine Orange: Known for its use as a fluorescent dye and antimicrobial agent.
Amsacrine: An anticancer drug that also intercalates into DNA.
Proflavine: Used as an antiseptic and also exhibits DNA intercalation properties.
Uniqueness
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol is unique due to its specific methoxy and hydroxy substitutions, which may enhance its biological activity and specificity compared to other acridine derivatives .
特性
CAS番号 |
116935-00-3 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC名 |
(10R,11R)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m1/s1 |
InChIキー |
QNUNQPAXPNGPMT-FGZHOGPDSA-N |
異性体SMILES |
CO[C@H]1[C@@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
正規SMILES |
COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


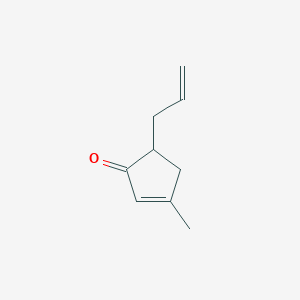
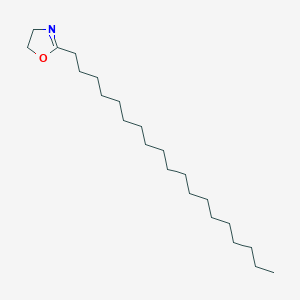

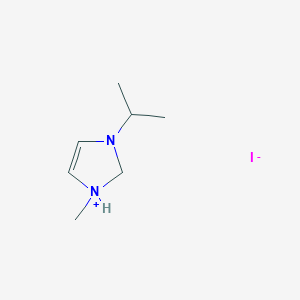
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)
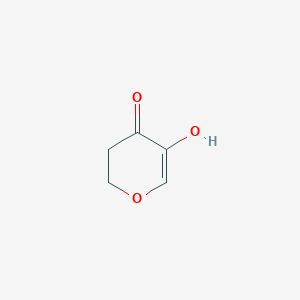
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
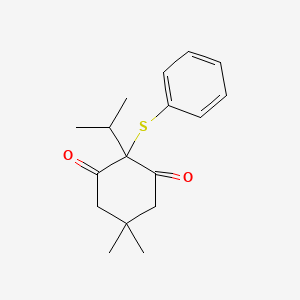
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
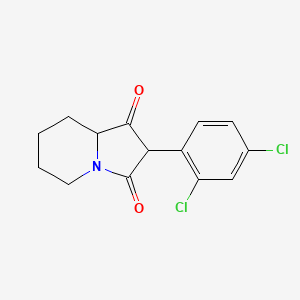
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
